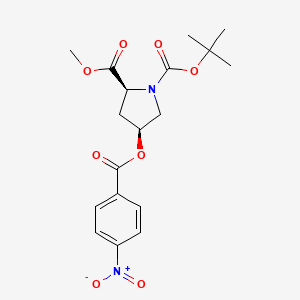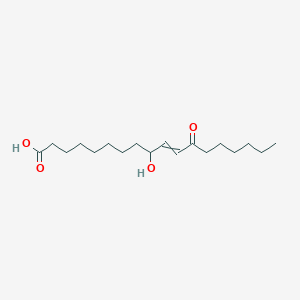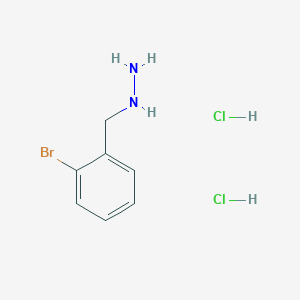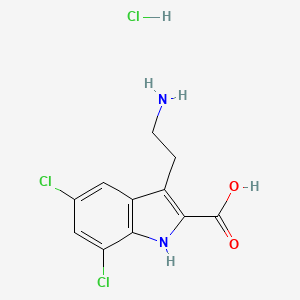
Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
“Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a methoxyphenyl group attached to the thiazole ring. The sodium carboxylate group suggests that this compound could be a salt of a carboxylic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The methoxyphenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a methoxyphenyl group, and a sodium carboxylate group. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring is aromatic and relatively stable, but could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the thiazole ring, the methoxyphenyl group, and the sodium carboxylate group .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate and its derivatives have been utilized in various synthesis and transformation processes. For instance, Melo et al. (2002) described the intermolecular 1,3-dipolar cycloaddition of thiazolo[3,4-c]oxazol-4-ium-1-olates with a range of dipolarophiles, leading to the formation of new chiral pyrrolo[1,2-c]thiazoles. Additionally, the synthesis of thiazoloquinazolinaryltellurid compounds, which hold promise for further functionalization and biological applications, was reported by Kut et al. (2022) Melo et al., 2002 Kut et al., 2022.
Synthesis of Pharmaceutical Intermediates
Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate has been employed in the synthesis of important pharmaceutical intermediates. Bin (2004) conducted a study involving the reduction of ethyl 5-thiazolecarboxylate with sodium bis(2-methoxyethoxy)aluminum hydride to produce hydroxymethylthiazole and hydroxymethylpyridine, both of which are valuable pharmaceutical intermediates Bin, 2004.
Synthesis of Organic Compounds with Biological Activity
Compounds derived from Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate have shown biological activities. Gein et al. (2019) synthesized a series of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts, which were tested for analgesic, anti-inflammatory, and antimicrobial activities. The compounds exhibited promising pharmacological properties Gein et al., 2019.
Corrosion Inhibition
The derivatives of Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate have been explored for their potential as corrosion inhibitors. Chaitra et al. (2016) studied thiazole based pyridine derivatives for their corrosion inhibition performance on mild steel in acidic environments. The study highlighted the potential of these compounds in protecting steel surfaces against corrosion Chaitra et al., 2016.
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S.Na/c1-15-8-5-3-2-4-7(8)10-12-6-9(16-10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKNOCJFHJUGBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(S2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)





![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
